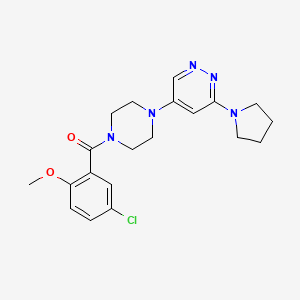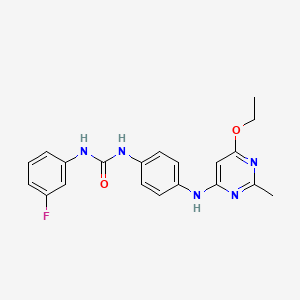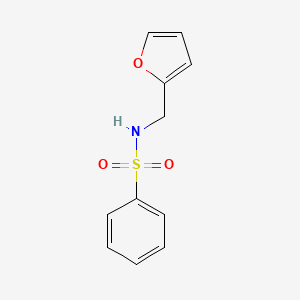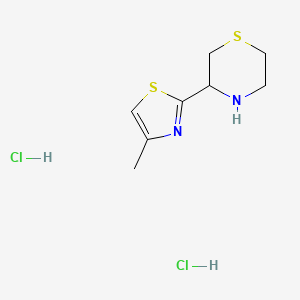![molecular formula C19H22ClN5O2 B2486030 N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide CAS No. 2034591-91-6](/img/structure/B2486030.png)
N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide" involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, Teng Da-wei (2013) outlined the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a] piperazine from propynol and diazomethane through a sequence of reactions including condensation, oxidation, reductive amination, chlorination, and cyclization, which could provide insights into related synthetic pathways (Teng Da-wei, 2013).
Molecular Structure Analysis
The molecular structure of such compounds features a combination of several ring systems and functional groups. Structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the configuration and conformation of the molecule. For example, the structural analysis of related compounds has been detailed by Xiaojing Zhang et al. (2006), where the molecular geometry and intermolecular interactions were elucidated through crystallographic studies (Xiaojing Zhang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and interaction of these compounds with other chemical entities can be significantly varied, depending on their functional groups and molecular structure. For instance, the study by A. Mallams et al. (1998) provides insights into the reactivity of similar compounds, exploring their potential as inhibitors through various synthetic modifications (A. Mallams et al., 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often determined experimentally and can provide insights into the compound's stability, formulation potential, and application scope.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and stability under various conditions, define the compound's functional applications and handling requirements. For example, studies like those by Wan-Sin Loh et al. (2010) discuss the hydrogen bonding and molecular interactions based on the structure, contributing to our understanding of the compound's chemical properties (Wan-Sin Loh et al., 2010).
科学的研究の応用
Synthesis and Characterization
Research on similar compounds has focused on the synthesis and structural characterization, employing techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. For instance, studies have detailed the synthesis of related piperazine and triazolo-pyrazine derivatives, showcasing methods to obtain these compounds in good to high yields and their antimicrobial evaluation against various strains (Patil et al., 2021). Similarly, novel pyrazole carboxamide derivatives containing a piperazine moiety have been synthesized, with their structure confirmed by spectral and X-ray crystal analysis (Hong-Shui Lv et al., 2013).
Antimicrobial Activity
Several studies have reported on the antimicrobial activity of related compounds. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and their evaluation against a range of microbial strains highlight the potential of these compounds in developing new antimicrobial agents (P. Karthikeyan et al., 2014). This opens avenues for the application of the compound in antimicrobial research, given its structural similarity and potential for activity modification.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-6-1-2-7-16(15)21-19(27)24-11-9-23(10-12-24)18(26)17-13-14-5-3-4-8-25(14)22-17/h1-2,6-7,13H,3-5,8-12H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGVQAYAGVWLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2485955.png)
![Ethyl 4-[[6,7-dimethoxy-2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2485956.png)
![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)

![N-(4-chlorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2485960.png)
![(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2485961.png)
![N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2485963.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)